molecular formula C15H14ClF2NO3 B6017372 ethyl 2-(2-chloro-4,5-difluorobenzoyl)-3-(cyclopropylamino)acrylate

ethyl 2-(2-chloro-4,5-difluorobenzoyl)-3-(cyclopropylamino)acrylate

Cat. No. B6017372
M. Wt: 329.72 g/mol
InChI Key: FDHADBWKGQZIIJ-HQGYWOFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-chloro-4,5-difluorobenzoyl)-3-(cyclopropylamino)acrylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CDC25A inhibitor and has been found to have a significant impact on the growth of cancer cells.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloro-4,5-difluorobenzoyl)-3-(cyclopropylamino)acrylate involves the inhibition of CDC25A, a protein phosphatase that plays a critical role in cell cycle regulation. By inhibiting CDC25A, this compound prevents the activation of cyclin-dependent kinases (CDKs), which are required for cell division. As a result, the growth of cancer cells is inhibited.
Biochemical and Physiological Effects:
The CDC25A inhibitor has been found to have a significant impact on the biochemical and physiological processes of cancer cells. It has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In addition, this compound has also been found to inhibit cell migration and invasion, which are critical processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 2-(2-chloro-4,5-difluorobenzoyl)-3-(cyclopropylamino)acrylate in lab experiments is its relatively simple synthesis process. In addition, this compound has been found to have a high level of selectivity towards CDC25A, making it a promising candidate for cancer research. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of Ethyl 2-(2-chloro-4,5-difluorobenzoyl)-3-(cyclopropylamino)acrylate. One potential area of research is the development of more efficient synthesis methods that can improve the yield and purity of the final product. Another area of research is the exploration of the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of other diseases, such as rheumatoid arthritis and psoriasis.

Synthesis Methods

The synthesis of Ethyl 2-(2-chloro-4,5-difluorobenzoyl)-3-(cyclopropylamino)acrylate involves the reaction of 2-chloro-4,5-difluorobenzoyl chloride with cyclopropylamine in the presence of triethylamine. The resulting product is then treated with ethyl acrylate and triethylamine to obtain the final product. The synthesis process is relatively straightforward and can be carried out under mild reaction conditions.

Scientific Research Applications

The CDC25A inhibitor has been found to have significant potential in cancer research. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. In addition, this compound has also been studied for its potential use in the treatment of other diseases, such as rheumatoid arthritis and psoriasis.

properties

IUPAC Name

ethyl (Z)-3-(2-chloro-4,5-difluorophenyl)-2-(cyclopropyliminomethyl)-3-hydroxyprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF2NO3/c1-2-22-15(21)10(7-19-8-3-4-8)14(20)9-5-12(17)13(18)6-11(9)16/h5-8,20H,2-4H2,1H3/b14-10-,19-7?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHADBWKGQZIIJ-HQGYWOFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CC(=C(C=C1Cl)F)F)O)C=NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C1=CC(=C(C=C1Cl)F)F)\O)/C=NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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